Ethyl 2-bromo-2-(6-nitropyridin-3-YL)acetate

Description

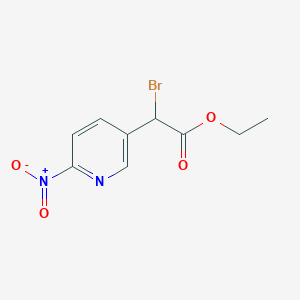

Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate is a brominated ester derivative featuring a 6-nitro-substituted pyridine ring at the 3-position. Its molecular formula is C₉H₉BrN₂O₄, with a molar mass of 289.08 g/mol . The compound’s structure combines a reactive α-bromoacetate moiety with an electron-deficient pyridine ring due to the nitro group. This configuration makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and heterocyclic chemistry. The bromine atom serves as a leaving group, enabling further functionalization, while the nitro group enhances electrophilicity, directing reactivity in aromatic systems .

Properties

Molecular Formula |

C9H9BrN2O4 |

|---|---|

Molecular Weight |

289.08 g/mol |

IUPAC Name |

ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate |

InChI |

InChI=1S/C9H9BrN2O4/c1-2-16-9(13)8(10)6-3-4-7(11-5-6)12(14)15/h3-5,8H,2H2,1H3 |

InChI Key |

PDLZODVKHVHLKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(6-nitropyridin-3-yl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic substitution: Corresponding substituted pyridine derivatives.

Reduction: Ethyl 2-amino-2-(6-aminopyridin-3-yl)acetate.

Hydrolysis: 2-bromo-2-(6-nitropyridin-3-yl)acetic acid.

Scientific Research Applications

Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and nitro groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Bromo Substitution Reactions

- The bromine atom in this compound is highly reactive in nucleophilic substitutions. For example, in , a similar compound (Ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate) reacts with triethyl phosphite to yield a phosphorylated product in 98% efficiency, demonstrating the utility of bromoacetates in introducing phosphorus-containing groups .

- In contrast, highlights steric hindrance in Ethyl 2-bromo-2-(naphthalene-1-yl)acetate, where substitution with sodium nitrite predominantly yields a hydroxy derivative instead of the expected product . This underscores the influence of bulky substituents on reaction pathways.

Electronic Effects of Nitro and Pyridine Groups

- The 6-nitro group on the pyridine ring in the target compound creates a strong electron-withdrawing effect, enhancing the electrophilicity of the aromatic ring. This makes it susceptible to nucleophilic aromatic substitution (NAS) or reduction reactions.

Physicochemical Properties

- Solubility and Stability: The nitro group reduces solubility in non-polar solvents but enhances stability toward oxidation. Bromine increases molecular weight and may elevate melting/boiling points compared to non-halogenated analogs.

- Crystallography and Analysis : details the use of SHELXL for refining crystal structures of bromoacetate derivatives, emphasizing the role of crystallography in confirming molecular configurations .

Biological Activity

Ethyl 2-bromo-2-(6-nitropyridin-3-YL)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a bromo substituent on a pyridine ring, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of 6-bromo-2-nitropyridine with ethyl bromoacetate in the presence of a base like potassium carbonate, often using solvents such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects against cancer cells.

- Hydrolysis of Ester Group : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid, which may exhibit enhanced binding affinity for biological targets.

- Nucleophilic Substitution : The bromo substituent can undergo nucleophilic substitution reactions, potentially leading to the formation of various derivatives with modified biological activities.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds containing nitro groups can exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), which are critical mediators in apoptosis .

Case Study 1: Anticancer Activity Evaluation

A study evaluating the cytotoxic effects of this compound on human cancer cell lines reported a dose-dependent decrease in cell viability. The IC50 values were calculated for several cell lines, indicating significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HepG2 | 20 |

| A549 (lung cancer) | 25 |

These results suggest that the compound may serve as a lead structure for developing new anticancer drugs .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings confirm the compound's potential utility in treating infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.